3,3'-Dimethoxy-Alpha-Methyldiphenethylamine Hydrochloride
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Overview
Description
3,3’-Dimethoxy-Alpha-Methyldiphenethylamine Hydrochloride is a chemical compound with the molecular formula C19H26ClNO2 and a molecular weight of 335.872 g/mol It is known for its unique structure, which includes two methoxy groups and a methyl group attached to a diphenethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dimethoxy-Alpha-Methyldiphenethylamine Hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Diphenethylamine Backbone: The initial step involves the formation of the diphenethylamine backbone through a reaction between benzaldehyde and nitroethane, followed by reduction to yield the corresponding amine.
Introduction of Methoxy Groups: The next step involves the introduction of methoxy groups at the 3 and 3’ positions of the aromatic rings. This can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for 3,3’-Dimethoxy-Alpha-Methyldiphenethylamine Hydrochloride may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3,3’-Dimethoxy-Alpha-Methyldiphenethylamine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced amine derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
3,3’-Dimethoxy-Alpha-Methyldiphenethylamine Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3,3’-Dimethoxy-Alpha-Methyldiphenethylamine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with various receptors and enzymes, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Similar structure but with methoxy groups at the 3 and 4 positions.
3,3’-Dimethoxybenzylamine: Similar structure but with a benzylamine backbone instead of diphenethylamine.
3,3’-Dimethoxy-Alpha-Methylphenethylamine: Similar structure but with a phenethylamine backbone instead of diphenethylamine.
Uniqueness
3,3’-Dimethoxy-Alpha-Methyldiphenethylamine Hydrochloride is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups on the diphenethylamine backbone
Properties
IUPAC Name |
1-(3-methoxyphenyl)-N-[2-(3-methoxyphenyl)ethyl]propan-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2.ClH/c1-15(12-17-7-5-9-19(14-17)22-3)20-11-10-16-6-4-8-18(13-16)21-2;/h4-9,13-15,20H,10-12H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBGHXUUUUHFIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)OC)NCCC2=CC(=CC=C2)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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